![molecular formula C43H53N5O8S B610927 Sovaprevir CAS No. 1001667-23-7](/img/structure/B610927.png)
Sovaprevir
Vue d'ensemble
Description
Sovaprevir (codenamed ACH-1625) is an experimental drug designed to treat the hepatitis C virus . It is under development by Achillion Pharmaceuticals . It acts as a NS3/4A inhibitor .
Synthesis Analysis
Sovaprevir is produced through a series of chemical reactions. The process involves adding compound E to F-1 to provide Sovaprevir . The synthesis process has been optimized by telescoping the first three steps and last two steps of the five-step process .Molecular Structure Analysis
Sovaprevir has a molecular formula of C43H53N5O8S . Its exact mass is 799.36 and its molecular weight is 799.980 . The elemental analysis shows that it contains Carbon (64.56%), Hydrogen (6.68%), Nitrogen (8.75%), Oxygen (16.00%), and Sulfur (4.01%) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sovaprevir are complex and involve multiple steps . Optimization of oxidation, which is one of the critical steps in the total synthesis, is discussed .Physical And Chemical Properties Analysis
Sovaprevir has a molar mass of 799.98 g/mol . It is a dipeptide , which means it is a compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond .Applications De Recherche Scientifique
Treatment of Hepatitis C
Sovaprevir is an experimental drug designed to treat the hepatitis C virus . It acts as a NS3/4A inhibitor , which means it inhibits the function of the NS3/4A protease, an enzyme that the hepatitis C virus needs to replicate .
Direct-Acting Antiviral (DAA)
Sovaprevir is classified as a Direct-Acting Antiviral (DAA) . DAAs are medications targeted at specific steps within the Hepatitis C virus life cycle . They have led to improved efficacy and tolerability of Hepatitis C treatment .
Clinical Trials
Sovaprevir has been investigated in clinical trials for the treatment of Hepatitis C . For example, a Phase 2a trial evaluated the safety, tolerability, and efficacy of 12 weeks of treatment with Sovaprevir, ACH-0143102, and Ribavirin in genotype-1 (GT-1), treatment-naive, Hepatitis C virus participants .
Pharmacodynamics
While specific pharmacodynamic information about Sovaprevir is not readily available , it is known that it acts as a NS3/4A inhibitor . This suggests that it disrupts the replication and infection process of the Hepatitis C virus by targeting specific nonstructural proteins of the virus .
Pharmacokinetics
The pharmacokinetic properties of Sovaprevir, such as absorption, distribution, metabolism, and elimination, are not readily available . Further research and clinical trials may provide more information on this aspect.
Adverse Effects and Contraindications
Information on the adverse effects and contraindications of Sovaprevir is not readily available . However, like all drugs, Sovaprevir is likely to have side effects and may not be suitable for use in certain patient populations. More research is needed to fully understand these aspects.
Orientations Futures
Sovaprevir is currently under development by Achillion Pharmaceuticals . It received fast track status from the U.S. Food and Drug Administration in 2012 , indicating that it is a drug of potential importance in treating a serious condition. The future directions of Sovaprevir will likely depend on the results of ongoing research and clinical trials.
Propriétés
IUPAC Name |
(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMTUBUVQZIRE-WINRQGAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142994 | |
Record name | Sovaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sovaprevir | |
CAS RN |
1001667-23-7 | |
Record name | Sovaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sovaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sovaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12069 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sovaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOVAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.